(1R,2S)-Boc-Achc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

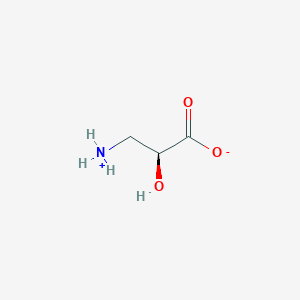

Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 243,31 g/mole. The purity is usually 95%.

The exact mass of the compound cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.15 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成

(1R,2S)-Boc-Achc: 通常用于肽合成领域。Boc 基团(叔丁氧羰基)是肽合成中用于氨基酸的保护基团。它保护氨基在合成过程中免受不必要的反应。 在肽链形成后,Boc 基团可以在酸性条件下脱除,从而允许进一步延长或修饰肽 .

手性拆分试剂

由于其手性性质,Boc-1,2-顺式-ACHC-OH 可作为手性拆分试剂。 它可以用于拆分外消旋化合物的对映异构体,这对于生产用于医药应用的对映异构体纯物质至关重要 .

材料科学

顺式-2-((叔丁氧羰基)氨基)环己烷羧酸 的手性特性也为材料科学的探索提供了可能性。 手性会显著影响材料的性能,例如其光学和电子行为.

有机合成

作为一种有机化合物,This compound 可用作合成更复杂有机分子的中间体。 其结构可以被整合到更大的分子中,或者可以被修饰以生产具有所需特性的新化合物 .

药物化学

在药物化学中,Boc-1,2-顺式-ACHC-OH 可用于合成模拟天然肽或蛋白质结构的分子。 这对于开发可以与生物靶标(如酶或受体)相互作用的新药至关重要 .

蛋白质组学研究

顺式-2-((叔丁氧羰基)氨基)环己烷羧酸: 是一种用于蛋白质组学研究的专业产品。 它可以用于研究蛋白质结构和功能,以及识别和量化复杂生物样品中的蛋白质 .

作用机制

Target of Action

It is known that similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, interact with enzymes like trypsin-1

Mode of Action

Compounds with similar structures, such as phenylpropanolamine, are known to act as indirect sympathomimetics, inducing norepinephrine release and thereby activating adrenergic receptors . This suggests that (1R,2S)-Boc-Achc might have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that this compound might affect similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

It is known that similar compounds, such as sitafloxacin, are rapidly absorbed with a high bioavailability . This suggests that this compound might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have important functions in plant metabolism . This suggests that this compound might have similar effects, but more research is needed to confirm this.

Action Environment

It is known that similar compounds, such as (1r,2s)-1-amino-2-indanol, are stable at ambient temperature . This suggests that this compound might have similar stability, but further studies are required to confirm this.

生物活性

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as BOC-cis-2-amino-cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is C12H20NO4, with a molecular weight of 242.30 g/mol. The compound features a cyclohexane ring with a carboxylic acid and an amino group protected by a tert-butoxycarbonyl (BOC) moiety.

Key Chemical Properties:

- IUPAC Name: (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

- Melting Point: 127°C to 131°C

- Appearance: White powder

- Purity: ≥ 97% .

Synthesis Methods

The synthesis of cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using BOC anhydride followed by cyclization processes that yield the desired bicyclic structure. Various synthetic routes have been documented, often focusing on optimizing yield and purity while minimizing side reactions.

Biological Activity

The biological activity of cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid has been investigated in several contexts, particularly concerning its potential as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and has been implicated in various pathological conditions, including cancer.

As an arginase inhibitor, this compound may help modulate nitric oxide (NO) production and influence immune responses. Inhibition of arginase can lead to increased levels of L-arginine, a substrate for nitric oxide synthase (NOS), potentially enhancing NO production which is vital for various physiological functions.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that derivatives of cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid exhibit promising inhibitory effects on arginase activity, with IC50 values indicating effective concentrations for therapeutic applications .

- Cancer Research : A study highlighted the role of arginase inhibitors in cancer therapy, suggesting that compounds like cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid could enhance the efficacy of immunotherapy by modulating tumor microenvironments .

- Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in clinical settings .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63216-49-9 |

Source

|

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。